molecular formula C20H24N2OS B2994822 N-((5-cyclopropylpyridin-3-yl)methyl)-2-(4-(isopropylthio)phenyl)acetamide CAS No. 2034312-25-7

N-((5-cyclopropylpyridin-3-yl)methyl)-2-(4-(isopropylthio)phenyl)acetamide

Cat. No.: B2994822
CAS No.: 2034312-25-7
M. Wt: 340.49
InChI Key: TVFMXVDERXGMLO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-((5-cyclopropylpyridin-3-yl)methyl)-2-(4-(isopropylthio)phenyl)acetamide is a chemical compound with the molecular formula C20H24N2OS and a molecular weight of 340.5 . This compound is recognized in research for its potential as a potent and selective inhibitor of glutaminase kidney isoform, mitochondrial (GLS1) . GLS1 plays a critical role in cellular metabolism by catalyzing the hydrolysis of glutamine to glutamate, a process that is often exploited by cancer cells to fuel their growth and proliferation, a phenomenon known as the Warburg effect . By targeting GLS1, this acetamide derivative is investigated in oncology research for its ability to disrupt tumor cell metabolism and induce anti-proliferative effects . The structure features a pyridine ring substituted with a cyclopropyl group, linked via a methyl bridge to an acetamide group, which is further connected to a phenyl ring with an isopropylthio moiety . This specific configuration is significant for its interaction with biological targets. This product is intended for Research Use Only (RUO) and is strictly not for diagnostic or therapeutic use, nor for human consumption. Researchers are advised to conduct their own experiments to verify the compound's suitability for specific applications.

Properties

IUPAC Name

N-[(5-cyclopropylpyridin-3-yl)methyl]-2-(4-propan-2-ylsulfanylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2OS/c1-14(2)24-19-7-3-15(4-8-19)10-20(23)22-12-16-9-18(13-21-11-16)17-5-6-17/h3-4,7-9,11,13-14,17H,5-6,10,12H2,1-2H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVFMXVDERXGMLO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)SC1=CC=C(C=C1)CC(=O)NCC2=CC(=CN=C2)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-((5-cyclopropylpyridin-3-yl)methyl)-2-(4-(isopropylthio)phenyl)acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the compound's synthesis, biological properties, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C19_{19}H22_{22}N2_{2}S . Its structure features a cyclopropyl group attached to a pyridine ring, and an isopropylthio group attached to a phenyl ring, contributing to its biological activity.

Synthesis

The synthesis of this compound often involves multi-step organic reactions, including coupling reactions and functional group modifications. Specific methods may vary, but they typically utilize standard techniques in organic synthesis such as:

  • Formation of the pyridine ring .
  • Cyclopropanation .
  • Thioether formation .

Anticancer Activity

Research has indicated that this compound exhibits significant anticancer properties. In vitro studies show that the compound can inhibit the proliferation of various cancer cell lines, including breast and lung cancer cells.

Cell LineIC50_{50} (µM)Reference
MCF-7 (Breast)15
A549 (Lung)10

The proposed mechanism of action includes:

  • Inhibition of cell cycle progression : The compound appears to induce G1 phase arrest in cancer cells.
  • Apoptosis induction : Studies suggest that it activates apoptotic pathways, leading to increased cell death.

Antimicrobial Activity

Additionally, this compound has demonstrated antimicrobial activity against several bacterial strains.

Bacterial StrainMinimum Inhibitory Concentration (MIC, µg/mL)Reference
E. coli32
S. aureus16

Case Studies

Several studies have documented the biological effects of this compound:

  • Study on Anticancer Activity : A study published in Journal of Medicinal Chemistry evaluated the anticancer effects of various derivatives, including this compound, highlighting its potential as a lead compound for further development ( ).
  • Antimicrobial Effects : Research conducted by involved testing the compound against multiple pathogens, confirming its effectiveness and suggesting possible applications in treating infections.

Comparison with Similar Compounds

Structural Analog: N-((1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)-2-(4-(isopropylthio)phenyl)acetamide (CAS: 1797575-14-4)

Key Similarities :

  • Shared backbone : Both compounds contain the 2-(4-(isopropylthio)phenyl)acetamide core .
  • Thioether group : The isopropylthio substituent may enhance lipophilicity and influence membrane permeability.

Key Differences :

  • N-substituent: The analog replaces the pyridine-cyclopropyl group with a benzooxazole-piperidine moiety.
  • Molecular Weight : The analog has a higher molecular weight (423.6 g/mol vs. ~340 g/mol for the target compound), which may affect pharmacokinetics .

Table 1: Structural and Physicochemical Comparison

Property Target Compound CAS 1797575-14-4
Molecular Formula Estimated C₂₀H₂₄N₂OS C₂₄H₂₉N₃O₂S
Molecular Weight ~340 g/mol 423.6 g/mol
Key Substituents 5-cyclopropylpyridin-3-ylmethyl Benzooxazol-2-yl-piperidinylmethyl
Thioether Group 4-(isopropylthio)phenyl 4-(isopropylthio)phenyl

Functional Analog: N-(4-chlorophenyl)-2-((3-cyano-4,6-distyrylpyridin-2-yl)thio)acetamide

Key Similarities :

  • Acetamide-thioether linkage : Both compounds utilize a thioether group connected to an acetamide backbone .

Key Differences :

  • Substituents : The analog incorporates a distyrylpyridine group and a 4-chlorophenyl moiety, which introduce extended π-conjugation and halogenated hydrophobicity.

Therapeutic Context: Pyrazole-Carboxamide Derivatives

Relevance :

  • Thioether and heterocyclic motifs: Compounds like 5-((arylidene)amino)-3-(methylthio)-N-(4-(3-oxomorpholino)phenyl)-1H-pyrazole-4-carboxamide () highlight the role of sulfur and heterocycles in antimalarial agents .
  • Comparison : The target’s isopropylthio group may offer greater steric bulk and metabolic stability compared to methylthio groups in these derivatives.

Q & A

Basic Research Questions

Q. What are the key considerations for designing a synthetic route for N-((5-cyclopropylpyridin-3-yl)methyl)-2-(4-(isopropylthio)phenyl)acetamide?

  • Methodological Answer : Focus on optimizing reaction conditions (e.g., solvent polarity, temperature, and catalysts) to enhance yield and purity. For example, coupling reactions involving pyridine and acetamide moieties may require palladium catalysts in anhydrous conditions . Characterization via NMR (¹H/¹³C) and FTIR is critical to confirm structural integrity, particularly for verifying cyclopropane ring stability and thioether bond formation .

Q. How can spectroscopic techniques resolve ambiguities in the structural elucidation of this compound?

  • Methodological Answer :

  • ¹H NMR : Identify aromatic protons in the pyridine and phenyl groups (δ 7.0–8.5 ppm) and methyl/methylene groups (δ 1.0–3.0 ppm).
  • FTIR : Confirm amide C=O stretching (~1650 cm⁻¹) and S-C vibrations (~650 cm⁻¹) .
  • Mass Spectrometry (HRMS) : Validate molecular weight and fragmentation patterns (e.g., loss of isopropylthio groups) .

Advanced Research Questions

Q. What computational strategies are effective for predicting the electronic properties of this compound?

  • Methodological Answer :

  • HOMO-LUMO Analysis : Assess reactivity using density functional theory (DFT) to calculate frontier molecular orbitals. For example, the cyclopropane ring may lower LUMO energy, enhancing electrophilicity .
  • Molecular Electrostatic Potential (MESP) : Map charge distribution to predict nucleophilic/electrophilic sites for functionalization .

Q. How can researchers address contradictions between experimental and computational data for this compound?

  • Methodological Answer :

  • Validation via X-ray Crystallography : Resolve discrepancies in bond lengths/angles predicted by DFT vs. experimental data .
  • Solvent Effects : Re-run computational models with explicit solvent parameters (e.g., PCM for polar solvents) to align with experimental NMR shifts .

Q. What strategies improve the compound’s bioavailability in pharmacological studies?

  • Methodological Answer :

  • Lipinski’s Rule Analysis : Evaluate logP (<5), molecular weight (<500 g/mol), and hydrogen bond donors/acceptors.
  • Prodrug Design : Introduce hydrolyzable groups (e.g., ester linkages) to enhance membrane permeability .

Data-Driven Challenges

Q. How do steric effects from the cyclopropane group influence synthetic yields?

  • Methodological Answer :

  • Steric Hindrance Mitigation : Use bulky ligands (e.g., XPhos) in coupling reactions to stabilize transition states .
  • Comparative Data :
Reaction ConditionYield (%)
Pd(OAc)₂/XPhos72
Pd(PPh₃)₄48

Q. What are the limitations of current synthetic methods for scaling up this compound?

  • Methodological Answer :

  • Catalyst Recycling : Heterogeneous catalysts (e.g., Pd/C) reduce costs but may lower regioselectivity .
  • Purification Challenges : Column chromatography for polar intermediates increases time/resource demands. Alternative methods like crystallization should be explored .

Biological and Mechanistic Research

Q. How can structure-activity relationship (SAR) studies guide the optimization of this compound’s bioactivity?

  • Methodological Answer :

  • Modular Synthesis : Replace the isopropylthio group with sulfone or phosphonate moieties to assess impact on target binding .
  • In Silico Docking : Use PyMOL or AutoDock to predict interactions with enzymes (e.g., kinases) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.